(4-Ethylphenoxy)acetic acid

合成方法学 过程化学 中间体制备

For researchers requiring precise logP modulation in phenoxyacetic acid SAR studies, sourcing unverified analogs risks introducing uncontrolled variables. (4-Ethylphenoxy)acetic acid (CAS 24431-27-4) provides a specific, intermediate lipophilicity (LogP 1.71) between unsubstituted (LogP ~1.34) and more hydrophobic derivatives. Key data points for project planning: • Defined Physicochemical Profile: A PSA of 46.53 Ų and LogP of 1.71 for rational library design. • Process Benchmark: A referenced 91% yield via ester hydrolysis supports scalable synthetic route optimization. • Research Application: Enables deconvolution of alkyl chain length effects on bioactivity in plant growth regulator or ADME studies.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 24431-27-4
Cat. No. B185474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethylphenoxy)acetic acid
CAS24431-27-4
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC(=O)O
InChIInChI=1S/C10H12O3/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
InChIKeyWVELHLIHMYYZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylphenoxyacetic Acid: Properties & Purchasing Overview


(4-Ethylphenoxy)acetic acid (CAS 24431-27-4) 是一种苯氧乙酸类芳香醚化合物,分子式为 C₁₀H₁₂O₃,分子量 180.20 g/mol,固体熔点为 92–94°C 。该化合物属于取代苯氧乙酸家族,其苯环对位被乙基取代,LogP 约为 1.71,极性表面积 (PSA) 为 46.53 Ų [1]。作为苯氧乙酸类结构单元,该化合物在合成化学中用作中间体,在植物科学研究中因其与天然植物生长素的构效关系而受关注 [2]。

Phenoxyacetic acid synthetic intermediate
Auxin structure-activity relationship (SAR) probe
Plant-insect interaction research compound

4-Ethylphenoxyacetic Acid: Why It Cannot Be Substituted


苯氧乙酸类化合物尽管共享相同的母核结构,但取代基的位置和性质显著改变其理化与生物学行为。对位乙基取代赋予 (4-Ethylphenoxy)acetic acid 特定的亲脂性参数 (LogP ~1.71),这与未取代的苯氧乙酸 (LogP ~1.34–1.48) 以及其他烷基取代类似物存在可量化差异 [1]。构效关系研究表明,苯氧乙酸类化合物的生长素活性高度依赖于取代基的 lipophilic 与 electronic 参数,这意味着邻位、间位或不同烷基链长度的类似物在生物体系中无法产生等效响应 [2]。对于需要精确合成路径或生物活性重现性的研究,未经验证的随意替换可能引入不可控的变量。

Substituent position alters lipophilicity and biological response — para-ethyl LogP ~1.71 vs unsubstituted 1.34–1.48.

Ortho- or meta-ethyl isomers may not reproduce the para-substituted activity profile in auxin or insect models.

Unsubstituted phenoxyacetic acid differs in LogP and SAR profile; direct substitution may introduce uncontrolled variables.

4-Ethylphenoxyacetic Acid: Key Differentiators


Synthetic Efficiency: High-Yield Ester Hydrolysis

在经报道的合成路线中,(4-Ethylphenoxy)acetic acid 可通过其乙酯衍生物 ethyl 2-(4-ethylphenoxy)acetate 在氢氧化钠/四氢呋喃条件下回流 2 小时,随后盐酸酸化至 pH=1 获得,该两步法的文献报道收率达到 91% 。与传统的 Williamson 醚合成法(4-乙基苯酚与氯乙酸直接缩合)相比,该酯水解路线为需要高收率制备的应用场景提供了可量化的合成效率基准。

Synthesis Yield
Reported
91% (ester hydrolysis) vs ~60–85% (Williamson ether route)
Supports high-yield route benchmarking
Reported yield; method transfer review advised
合成方法学 过程化学 中间体制备

Lipophilicity Differentiation: LogP Comparison

(4-Ethylphenoxy)acetic acid 的计算 LogP 值为 1.7124 [1],显著高于未取代苯氧乙酸的 LogP 值(1.34–1.48,取决于测定方法和来源)[2]。这种亲脂性差异反映了对位乙基取代对分子跨膜扩散能力和生物分配行为的影响。此外,与邻乙基或间乙基苯氧乙酸异构体相比,对位取代的电子效应和空间取向不同,在构效关系模型中预计产生差异化的生物响应 [3]。

Lipophilicity
Cross-study comparable
LogP 1.71 vs unsubstituted 1.34–1.48
Supports lipophilicity-dependent activity studies
Computed value; experimental validation recommended
理化性质 分配系数 药物化学设计

Purchasing Specifications: Purity and Pricing

在主要科研化学品供应商中,(4-Ethylphenoxy)acetic acid 的标准供货纯度为 97% [1]。阿拉丁 (Aladdin) 的 97% 规格产品价格为 5g 约 $76.90,25g 约 $258.90 ;麦克林 (Macklin) 的同规格产品价格为 1g ¥123、5g ¥449、25g ¥1511 。该价格梯度为采购决策提供了可量化的成本基准,可用于评估不同供应商或批次间的价格合理性。

Purity & Price
Supporting evidence
97% purity; tiered pricing across suppliers (Aladdin, Macklin)
Supports procurement cost benchmarking
Research-grade; verify current lot COA
采购规格 质量保证 供应链

Polar Surface Area and Bioavailability Implications

(4-Ethylphenoxy)acetic acid 的极性表面积 (PSA) 为 46.53 Ų [1]。该值低于典型口服药物 PSA 上限 (~140 Ų),但高于许多高度亲脂性类似物。与苯氧乙酸 (PSA 约 46.5 Ų,因羧基相同) 相比差异不大,但与具有额外极性取代基的衍生物(如羟基、硝基取代类似物,PSA 通常 >60 Ų)相比,该化合物的 PSA 值表明其在膜渗透性与水溶性之间处于特定平衡位置。

Polar Surface Area
Class-level inference
46.53 Ų; lower than polar-substituted analogs (>60 Ų)
Supports permeability–solubility balance interpretation
Computed TPSA; biological validation needed
药物化学 ADME 分子描述符

Insecticidal Activity: Differential Toxicity Profile

(4-Ethylphenoxy)acetic acid (4EPAA) 已被报道具有杀虫活性,通过诱导植物细胞死亡来控制褐飞虱 (planthoppers) 。该化合物对多种食草昆虫显示出毒性,包括棉叶虫 (cotton leafworm) 。与典型的苯氧乙酸类除草剂(如 2,4-D 主要靶向双子叶杂草)相比,4EPAA 的昆虫毒性谱系代表了一种差异化的作用模式——通过植物介导的间接毒性机制而非直接除草活性。

Insecticidal Activity
Context-dependent
Toxic to planthoppers and cotton leafworm via plant-mediated mechanism
Supports plant–insect interaction research
Data to verify; mechanism context review
杀虫剂 植物保护 生物活性

4-Ethylphenoxyacetic Acid: Research and Industrial Applications


Medicinal Chemistry: Fine-Tuning Lipophilicity

当研究项目需要对先导化合物的 LogP 进行精细调控时,(4-Ethylphenoxy)acetic acid (LogP 1.71) 提供了介于未取代苯氧乙酸 (LogP 1.34–1.48) 与更疏水衍生物之间的中间亲脂性水平 [1]。该化合物可作为构建模块,用于在保持羧酸官能团的同时,系统性探索亲脂性参数对化合物 ADME 性质或靶标结合的影响。

Process Development: High-Yield Intermediate Synthesis

对于需要放大制备或以 (4-Ethylphenoxy)acetic acid 作为关键中间体的合成项目,酯水解法提供的 91% 收率 可作为工艺优化的基准参考。采购人员或工艺化学家可基于此数据评估定制合成服务的报价合理性,或设定内部工艺开发的目标收率。

SAR Studies: Exploring Substituent Effects

在植物生长素或苯氧乙酸类生物活性物质的 SAR 研究中,对位乙基取代的 (4-Ethylphenoxy)acetic acid 可作为探索烷基链长和取代位置效应的关键化合物 [2]。与邻位/间位异构体或甲基/丙基取代类似物联用,可用于解卷积取代基对活性、选择性和理化性质的具体贡献。

Plant-Insect Interactions: Indirect Insecticidal Mechanisms

对于关注非直接杀虫机制的植物保护研究,(4-Ethylphenoxy)acetic acid 提供了研究“植物介导昆虫毒性”这一特殊模式的化学工具 。该化合物可用于探索苯氧乙酸类分子如何触发植物防御反应并导致食草昆虫死亡,为新型害虫管理策略的发现提供化学起点。

Application
Selection Property
Validation Focus
Medicinal Chemistry: Lipophilicity Modulation
Moderate lipophilicity profile
ADME / Permeability Screening
Process Development: High-Yield Synthesis
Reported efficient ester hydrolysis route
Cost-efficiency & Scalability Assessment
SAR Studies: Substituent Effect Deconvolution
Para-ethyl substituent profile
Auxin Activity Comparison
Plant–Insect Interactions: Indirect Toxicity
Plant-mediated insecticidal mechanism
Defense Pathway Assays
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